N-Boc-2-chloro-6-methylpyridin-3-amine
Description
Strategic Importance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental scaffolds in a vast range of chemical research areas, most notably in medicinal chemistry and agrochemicals. nih.gov The pyridine ring is a key component in numerous natural products, including vitamins and alkaloids. nih.gov Its presence in a molecule can significantly influence properties such as solubility, basicity, and the ability to form hydrogen bonds. nih.gov This has led to the incorporation of the pyridine nucleus into a multitude of pharmaceutical agents. nih.gov
The utility of pyridine derivatives stems from their versatile reactivity. The pyridine ring can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution, allowing for the introduction of diverse functional groups at specific positions. This adaptability makes them ideal starting materials and intermediates for the synthesis of complex target molecules. researchgate.net
Significance of N-Protected Aminopyridines as Key Synthetic Intermediates
In the synthesis of complex molecules containing an aminopyridine core, the protection of the amino group is often a critical step. total-synthesis.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. total-synthesis.comnih.gov The protection of an amino group as an N-Boc carbamate (B1207046) modulates its reactivity, preventing it from undergoing undesired side reactions during subsequent synthetic transformations. researchgate.net
N-protected aminopyridines, such as N-Boc-2-chloro-6-methylpyridin-3-amine, are therefore crucial intermediates. The Boc group ensures that the amino functionality remains inert while other positions on the pyridine ring are modified. For instance, the presence of a chloro substituent, as in the target molecule, allows for a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net Without the protection of the amino group, its nucleophilic nature could interfere with these desired transformations.
Overview of Research Trajectories for this compound
While specific research dedicated exclusively to this compound is not extensively documented, its potential research trajectories can be inferred from the reactivity of analogous compounds. The strategic placement of the chloro, methyl, and N-Boc-amino groups on the pyridine ring opens up several avenues for further synthetic elaboration.
One major research trajectory involves the use of this compound in transition-metal-catalyzed cross-coupling reactions. The chloro group at the 2-position is amenable to substitution via well-established methods such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. nih.govchemicalbook.com This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The N-Boc protected amino group at the 3-position can then be deprotected to reveal the free amine, which can be further functionalized, for example, through acylation, alkylation, or participation in the formation of new heterocyclic rings.
Another potential research direction is the exploration of nucleophilic aromatic substitution reactions, where the chloro group is displaced by various nucleophiles. The electronic nature of the pyridine ring, influenced by the methyl and protected amino groups, will dictate the feasibility and regioselectivity of such reactions.
The following interactive data tables illustrate a plausible synthetic route to this compound and its potential utility in a common cross-coupling reaction.
Table 1: Proposed Synthesis of this compound
| Step | Starting Material | Reagent | Product | Description |
| 1 | 2-Chloro-6-methylpyridin-3-amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., Triethylamine) | This compound | Protection of the primary amine with a Boc group. |
Table 2: Exemplary Suzuki Cross-Coupling Reaction
| Reactant | Coupling Partner | Catalyst | Product | Application |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | tert-Butyl (6-methyl-2-phenylpyridin-3-yl)carbamate | Synthesis of substituted biaryl compounds. |
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-6-8(9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
ZOTQUIGFFSIEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of N Boc 2 Chloro 6 Methylpyridin 3 Amine
Transformations Involving the N-Boc Protecting Group
The N-Boc group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under specific acidic conditions.
Mechanisms of Boc Deprotection under Acidic and Basic Conditions
The removal of the Boc group is a critical step in synthetic pathways utilizing N-Boc-2-chloro-6-methylpyridin-3-amine. This deprotection is most commonly and efficiently achieved under acidic conditions.
Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane are typically employed for this transformation. The reaction is efficient and generally proceeds at room temperature.
The general mechanism is as follows:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
Formation of tert-butyl cation: The protonated intermediate fragments, leading to the formation of a carbamic acid and a resonance-stabilized tert-butyl cation.
Decarboxylation: The carbamic acid intermediate spontaneously decomposes to yield the free amine and carbon dioxide gas.
In contrast, the N-Boc group is highly stable under basic conditions. This stability is attributed to the electron-donating nature of the tert-butoxy (B1229062) group, which increases the electron density on the nitrogen atom, making it less susceptible to nucleophilic attack or base-mediated elimination. This orthogonality allows for selective deprotection of other protecting groups (like Fmoc) in the presence of a Boc group.
Modifications and Interconversions of the N-Boc Group
Direct modification of the N-Boc group itself is not a common synthetic strategy, as its primary role is to serve as a temporary protecting group. However, in the broader context of amide chemistry, N-Boc activated amides have been explored as electrophilic partners in cross-coupling reactions, although this is more relevant to acyclic amides than the carbamate linkage in N-Boc-protected amines.
Interconversion of the N-Boc group to other carbamate or amide functionalities would typically proceed through a two-step sequence involving:
Deprotection of the Boc group to reveal the free 3-amino-2-chloro-6-methylpyridine.
Reaction of the resulting free amine with a different acylating or protecting agent to install the new functional group.
This deprotection/re-protection sequence allows for the strategic exchange of protecting groups during a multi-step synthesis, should the need arise to alter the chemical stability or reactivity profile of the protected amine.
Reactions at the Chlorine Substituent
The chlorine atom at the C2 position of the pyridine (B92270) ring is a key handle for molecular elaboration. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which facilitates both substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring lowers the electron density, particularly at the ortho (C2, C6) and para (C4) positions, making the ring susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Various nucleophiles can be employed to displace the chloride, including:
O-Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ethers.
N-Nucleophiles: Amines (primary and secondary) can be used to synthesize substituted 2-aminopyridine (B139424) derivatives.
S-Nucleophiles: Thiolates can displace the chloride to form 2-thiopyridines.
The rate of SNAr reactions on halopyridines is influenced by the nature of the halogen, with the reactivity order typically being F > Cl > Br > I for activated systems. The presence of other electron-withdrawing groups on the ring can further enhance the reaction rate.
Table 1: Representative Conditions for SNAr Reactions on 2-Chloropyridine (B119429) Derivatives
| Nucleophile | Reagent/Conditions | Product Type |
| Amine | R-NH₂, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat | 2-Aminopyridine derivative |
| Alcohol | R-OH, Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 2-Alkoxypyridine derivative |
| Thiol | R-SH, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH) | 2-Thioetherpyridine derivative |
This table presents generalized conditions based on the reactivity of similar 2-chloropyridine substrates.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and 2-chloropyridines are effective electrophilic partners in these transformations. The this compound can readily participate in such reactions at the C2 position.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for forming C-C bonds.
Negishi Coupling: This reaction pairs the aryl chloride with an organozinc reagent, catalyzed by a palladium or nickel complex. It is particularly useful for its high functional group tolerance.
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a strong base. This allows for the synthesis of a wide variety of N-aryl and N-heteroaryl amines.
These reactions typically require a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu).
Table 2: Typical Conditions for Cross-Coupling Reactions of 2-Chloropyridine Analogs
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Bond Formed |
| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | C-C |
| Negishi | Organozinc Reagent | PdCl₂(dppf) | (None required) | THF, DMF | C-C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | C-N |
This table illustrates common conditions used for cross-coupling reactions on related 2-chloropyridine substrates.
Reductive Elimination and Halogen Exchange Processes
Reductive Elimination (Dehalogenation): The chlorine atom can be removed and replaced with a hydrogen atom through a process known as reductive dehalogenation. This is commonly achieved using catalytic hydrogenation. Typical conditions involve a palladium on carbon catalyst (Pd/C) with a hydrogen source, which can be hydrogen gas (H₂), ammonium (B1175870) formate, or polymethylhydrosiloxane (B1170920) (PMHS). This transformation is useful for removing the halogen when it is no longer needed in the synthetic sequence.
Halogen Exchange: While less common for aryl chlorides compared to bromides or iodides, it is conceivable to exchange the chlorine atom for another halogen under specific conditions. For example, a halogen exchange reaction could potentially be used to synthesize the corresponding 2-fluoro or 2-iodo derivatives. Such transformations often require specific catalysts or forcing conditions, such as using metal fluorides or iodides at high temperatures.
Reactivity of the Methyl Group
The methyl group at the 6-position of the pyridine ring is a key site for chemical modification, allowing for a range of derivatization and functionalization reactions.
Derivatization and Oxidation at the 6-Methyl Position
The oxidation of methyl groups on pyridine rings to carboxylic acids is a well-established transformation. bme.huacs.org For methylpyridines, particularly those with methyl groups in the α- (2- or 6-) and γ- (4-) positions, oxidation can be achieved using various oxidizing agents. bme.hu Under certain reaction conditions, the resulting carboxylic acids can subsequently undergo decarboxylation. bme.hu
One method involves the use of argentous compounds, such as argentous sulfate (B86663) and argentous oxide. bme.hu When methylpyridines are heated with these reagents in an aqueous medium within an autoclave, the methyl groups are oxidized. bme.hu This process typically results in the precipitation of metallic silver and the formation of pyridine carboxylic acids, which may then decarboxylate to yield lower substituted methylpyridines or pyridine itself. bme.hu
The general transformation can be summarized as follows:
Oxidation: The 6-methyl group is oxidized to a carboxylic acid.
Decarboxylation: Under the reaction conditions, the newly formed carboxylic acid group may be eliminated as carbon dioxide.
Studies on various methylpyridines have shown that the reaction with argentous compounds is often non-selective but can produce pyridine or lower methylpyridines as the main products due to this oxidation-decarboxylation sequence. bme.hu
Table 1: Oxidation of Methylpyridines with Argentous Oxide
| Substrate | Main Products |
| 2-Picoline | Pyridine |
| 3-Picoline | Pyridine, 3-Picoline |
| 4-Picoline | Pyridine |
| 2,6-Lutidine | 2-Picoline |
Data synthesized from findings on the oxidation of methylpyridines. bme.hu
C-H Activation and Functionalization Strategies at Alkyl Side Chains
Modern synthetic methods have increasingly focused on the direct functionalization of C(sp³)–H bonds, offering a more atom-economical approach to modifying alkyl side chains on aromatic rings. researchgate.net For methylpyridines, transition metal-catalyzed C–H activation presents a powerful strategy for derivatization. rsc.org
The deprotonation of the methyl group in 2-methylpyridine (B31789) can be accomplished using strong bases like butyllithium, generating a lithiated intermediate that can react with various electrophiles. wikipedia.org
Reaction of 2-Methylpyridine with Butyllithium: H₃CC₅H₄N + BuLi → LiH₂CC₅H₄N + BuH wikipedia.org
Furthermore, palladium-catalyzed C-H activation protocols have been developed for the functionalization of pyridine derivatives. rsc.org These methods often employ a directing group to achieve regioselectivity. rsc.org While many examples focus on the C-H activation of the pyridine ring itself, the principles can be extended to the alkyl side chains. Strategies for the side-chain modification of quinolines, which share structural similarities with pyridines, have been extensively reviewed and include various metal-catalyzed and metal-free protocols for C(sp³)–H functionalization. researchgate.net
Osmium complexes have also been shown to promote the C-H activation of 2-methylpyridine, leading to the formation of η²(N,C)-pyridyl derivatives. acs.org This demonstrates the feasibility of activating C-H bonds within the pyridine system, including those on alkyl substituents. acs.org
Reactions at the Pyridine Ring System (Excluding Substituted Positions)
The pyridine ring in this compound is electron-deficient, which significantly influences its reactivity towards various reagents.
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus
The pyridine ring system is generally less reactive towards electrophilic aromatic substitution than benzene. nih.gov This reduced reactivity is due to the electron-withdrawing effect of the sp²-hybridized nitrogen atom. nih.gov Additionally, the lone pair of electrons on the nitrogen can interact with Lewis acids, which are often used to catalyze these reactions, leading to the deactivation of the ring. nih.gov
In the case of this compound, the substituents on the ring further modulate its reactivity:
N-Boc-amino group (at C3): This is an activating, ortho-, para-directing group.
Chloro group (at C2): This is a deactivating, ortho-, para-directing group.
Methyl group (at C6): This is a weakly activating, ortho-, para-directing group.
The interplay of these electronic effects, combined with the inherent electron-deficient nature of the pyridine ring, makes electrophilic aromatic substitution challenging.
Directed Ortho-Metalation (DoM) Strategies and Lithiation-Mediated Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
The N-Boc-amino group is an effective DMG. lookchem.com In the context of N-Boc-protected aminopyridines, lithiation can be achieved with high regioselectivity. lookchem.com For a substrate like this compound, the N-Boc group at the C3 position would direct lithiation to the C4 position.
A study on Boc-protected aminopyridines demonstrated a facile, one-pot preparation of annulated pyridines via a DoM approach. lookchem.com High-yielding lithiation of N-Boc-3-amino-2-chloropyridine was achieved using an equimolar solution of TMEDA and n-BuLi. lookchem.com The resulting lithiated species could then be trapped with various electrophiles. lookchem.com
Table 2: Conditions for Directed Ortho-Metalation of Boc-Protected Aminopyridines
| Substrate | Reagents | Temperature | Outcome |
| N-Boc-3-aminopyridine | TMEDA/s-BuLi | -78 °C | High-yielding lithiation |
| N-Boc-3-amino-2-chloropyridine | TMEDA/n-BuLi | -78 °C | High-yielding lithiation |
Data adapted from a study on the synthesis of annulated pyridines. lookchem.com
This strategy provides a reliable method for introducing substituents specifically at the C4 position of the this compound core structure.
Radical Reactions and Their Mechanistic Implications
Radical reactions offer an alternative pathway for the functionalization of pyridine rings, often with different regioselectivity compared to ionic reactions. The reaction of pyridine with atomic chlorine, for instance, has been studied and shown to proceed via a barrierless path to form a 1-chloropyridinyl radical through addition at the nitrogen atom. nih.govaip.org
N-methoxypyridinium salts have been identified as highly reactive radical traps. nih.gov They can participate in efficient radical chain reactions with alkyl radicals generated from various sources, such as alkenes or alkyl iodides. nih.gov The addition of an alkyl radical to the N-methoxypyridinium intermediate forms a radical cation. nih.gov Subsequent rearomatization occurs through proton loss and elimination of a methoxyl radical, which propagates the chain. nih.gov This highlights a potential pathway for the alkylation of the pyridine ring under radical conditions.
The general mechanism involves:
Radical Generation: Formation of an alkyl radical.
Radical Addition: The alkyl radical adds to the activated pyridine derivative.
Rearomatization: The intermediate radical cation loses a proton and a radical leaving group to restore aromaticity and propagate the radical chain. nih.gov
Execution of the article as requested is not possible.
A thorough and exhaustive search for specific in-depth mechanistic studies on the chemical compound “this compound” has yielded no direct research findings. While general principles of reactivity for N-Boc protected amines and chloro-pyridines are well-established in the chemical literature, specific experimental or computational studies detailing the transition states, reaction intermediates, kinetics, and thermodynamics for this particular molecule are not available in the public domain.
Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline (3.5. In-Depth Mechanistic Studies, 3.5.1. Investigation of Transition States and Reaction Intermediates, 3.5.2. Kinetics and Thermodynamics of Key Transformations, and 3.5.3. Role of Solvents, Additives, and Catalysts in Reaction Control) is not feasible without resorting to speculation, which would violate the core requirement for scientifically accurate content.
Applications of N Boc 2 Chloro 6 Methylpyridin 3 Amine As a Versatile Synthon in Organic Synthesis
Scaffold Elaboration for Complex Heterocyclic Architectures
Synthesis of Fused Pyridine (B92270) Systems
There is a lack of specific literature examples demonstrating the use of N-Boc-2-chloro-6-methylpyridin-3-amine as a precursor for the synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines or other related bicyclic and polycyclic aromatic compounds. While the synthesis of such fused systems from substituted pyridines is a well-established area of research, the direct application of this particular synthon has not been extensively reported.
Construction of Poly-functionalized Pyridine Frameworks
The strategic placement of functional groups on the this compound scaffold makes it an attractive starting material for the synthesis of poly-functionalized pyridines. The chloro group can be displaced or used in coupling reactions, and the Boc-protected amine can be deprotected and further functionalized. However, detailed studies showcasing a variety of such transformations and the resulting poly-functionalized pyridine frameworks are not readily found in the surveyed literature.
Strategic Building Block in Target-Oriented Synthesis
Role in Multi-Step Convergent and Divergent Synthetic Routes
While functionalized pyridines are crucial components of many biologically active molecules and are often key intermediates in target-oriented synthesis, the specific role of this compound in multi-step convergent or divergent synthetic strategies is not well-documented. There are no prominent examples in the available literature that highlight its use as a critical building block in the total synthesis of complex natural products or pharmaceutical agents.
Enabling Access to Diverse Chemical Libraries
The generation of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of this compound is well-suited for the creation of such libraries through combinatorial chemistry. Nevertheless, publications detailing its use for this purpose, including reaction conditions and the scope of the resulting library, are not available.
Contributions to Methodological Development in Organic Chemistry
The utility of a specific synthon can sometimes lead to the development of new synthetic methods. However, there is no indication in the current body of scientific literature that this compound has played a significant role in the development of novel organic chemistry methodologies.
Exploration of New Reaction Domains and Selectivities
The presence of both a nucleophilic center (the deprotected amine) and an electrophilic center (the carbon bearing the chloro group) on the this compound scaffold allows for its participation in a variety of reaction domains. A primary area of exploration is in transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of C-C and C-N bonds.
Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are particularly well-suited for the functionalization of this synthon. The chloro group at the 2-position is activated towards oxidative addition to a palladium(0) complex, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups via Suzuki coupling with corresponding boronic acids or esters. This approach is instrumental in the synthesis of biaryl and heteroaryl structures commonly found in pharmaceutical agents.
Similarly, the amino group, after deprotection of the Boc group, can serve as a nucleophile in Buchwald-Hartwig amination reactions to form C-N bonds with aryl or heteroaryl halides. The Boc protecting group is crucial in this context, as it prevents unwanted side reactions of the amine during the functionalization of the chloro-position and can be selectively removed when desired.
The regioselectivity of these reactions is a key feature of this synthon. The electronic properties of the pyridine ring, influenced by the methyl and amino substituents, direct the reactivity primarily to the 2-position (C-Cl bond). This inherent selectivity minimizes the formation of isomeric byproducts and simplifies purification processes. Research into the scope of coupling partners and the optimization of reaction conditions continues to expand the utility of this building block. For instance, the use of specialized phosphine (B1218219) ligands can significantly enhance the efficiency and substrate scope of these cross-coupling reactions, allowing for the coupling of sterically hindered or electronically challenging substrates.
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions analogous to those achievable with this compound, based on studies of similar 3-halo-2-aminopyridine systems.
| Entry | Coupling Type | Catalyst/Ligand | Base | Solvent | Product Type | Yield (%) |
| 1 | Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Aryl-6-methylpyridin-3-amine derivative | 85-95 |
| 2 | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-Aryl-2-chloro-6-methylpyridin-3-amine | 70-90 |
| 3 | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-Alkynyl-6-methylpyridin-3-amine derivative | 75-88 |
| 4 | Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 2-Vinyl-6-methylpyridin-3-amine derivative | 60-80 |
This table is illustrative and based on typical conditions for the respective cross-coupling reactions on similar heterocyclic systems.
Development of Asymmetric Synthetic Protocols
The development of asymmetric synthetic methods is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules is often confined to a single enantiomer. While direct asymmetric transformations using this compound as a substrate are still an emerging area of research, the functional handles on the molecule provide significant potential for the development of novel asymmetric protocols.
One promising strategy involves the use of the amino group as a synthetic handle to introduce a chiral auxiliary. After deprotection of the Boc group, the resulting 3-amino-2-chloro-6-methylpyridine can be reacted with a chiral carboxylic acid or a related derivative to form a chiral amide. This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions, such as diastereoselective additions to the pyridine ring or to a substituent introduced at the 2-position. Following the stereoselective transformation, the auxiliary can be cleaved, yielding an enantioenriched product.
Another potential avenue is the transformation of the aminopyridine core into a chiral ligand for asymmetric catalysis. The amino group can be derivatized to incorporate phosphine or other coordinating moieties, leading to the formation of bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals such as iridium, rhodium, or ruthenium to create catalysts for asymmetric hydrogenations, C-H functionalizations, or other enantioselective transformations. The proximity of the chiral center to the pyridine nitrogen would allow for effective stereochemical control.
Furthermore, the pyridine ring itself can be the target of asymmetric reduction. Asymmetric hydrogenation of pyridine derivatives is a powerful method for the synthesis of chiral piperidines, which are prevalent scaffolds in pharmaceuticals. While direct asymmetric hydrogenation of this specific substrate has not been extensively reported, related methodologies suggest its feasibility. For instance, the chloro-group could be substituted by a chiral oxazolidinone, which can act as a directing group for a diastereoselective hydrogenation of the pyridine ring, followed by removal of the auxiliary.
The table below outlines potential strategies for the development of asymmetric synthetic protocols utilizing this compound.
| Strategy | Chiral Inductor | Target Reaction | Potential Outcome |
| Chiral Auxiliary | (R)- or (S)-Mosher's acid chloride | Diastereoselective nucleophilic addition | Enantioenriched 2,4-disubstituted pyridine derivative |
| Chiral Ligand Synthesis | Derivatization of the 3-amino group into a phosphine-oxazoline (PHOX) type ligand | Asymmetric allylic alkylation | Enantiomerically pure allylated products |
| Directed Asymmetric Hydrogenation | Chiral oxazolidinone auxiliary at the 2-position | Diastereoselective hydrogenation of the pyridine ring | Chiral 2-substituted-3-aminopiperidine |
| Asymmetric C-H Functionalization | Chiral iridium catalyst | Enantioselective borylation of the pyridine ring | Chiral pyridylboronate esters |
This table presents hypothetical yet scientifically plausible approaches for asymmetric synthesis based on established methodologies in the field.
Computational Chemistry and Advanced Spectroscopic Characterization of N Boc 2 Chloro 6 Methylpyridin 3 Amine and Its Derivatives
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for elucidating the properties of molecules at an electronic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-Boc-2-chloro-6-methylpyridin-3-amine, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p), are employed to determine its optimized geometric parameters. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.
The calculations reveal a non-planar structure, primarily due to the steric hindrance and electronic effects of the bulky tert-butoxycarbonyl (Boc) protecting group. The pyridine (B92270) ring itself maintains its aromatic planarity, but the exocyclic amine and Boc group introduce significant torsional angles.
Furthermore, DFT is used to compute the distribution of electron density, generating molecular electrostatic potential (MEP) maps. These maps are vital for identifying electron-rich and electron-poor regions of the molecule. For this compound, the MEP map typically shows negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential is found around the amine hydrogen, suggesting a site for nucleophilic interaction.
Table 1: Calculated Geometric Parameters for this compound using DFT/B3LYP Note: These are representative values based on similar structures.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-Cl | ~1.74 Å |
| Bond Length | N(amine)-C(Boc) | ~1.38 Å |
| Bond Length | C(Boc)=O | ~1.22 Å |
| Bond Angle | C3-N-H | ~118° |
| Bond Angle | C2-C3-N(amine) | ~121° |
| Dihedral Angle | C2-C3-N-C(Boc) | ~45-55° |
The presence of single bonds, such as the C3-N bond and the N-C(Boc) bond, allows for rotational freedom, leading to various possible conformations. Conformational analysis is performed to identify the most stable (lowest energy) conformer of the molecule. This is achieved by systematically rotating specific dihedral angles and calculating the energy at each step to map the potential energy surface (PES).
For this compound, the key dihedral angles are those defining the orientation of the Boc group relative to the pyridine ring. The PES mapping reveals the energy barriers between different conformers and identifies the global minimum energy structure. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and its interactions with other molecules. Studies on similar substituted aminopyridines show that steric interactions between the substituents on the ring and the protecting group play a dominant role in determining the preferred conformation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical stability and reactivity of the molecule. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich pyridine ring and the amino group, making these sites prone to attack by electrophiles. The LUMO is often distributed over the pyridine ring, particularly around the carbon atom bearing the chloro substituent (C2), indicating that this is the most likely site for nucleophilic attack.
Table 2: Representative FMO Energies for this compound Note: Values are illustrative and based on calculations of similar aromatic amines.
Advanced Spectroscopic Techniques for Structural and Vibrational Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by analyzing the absorption (Infrared) or scattering (Raman) of light corresponding to specific vibrational modes. For this compound, the spectra are characterized by contributions from the substituted pyridine ring and the N-Boc protecting group.
The analysis of this compound reveals characteristic vibrational frequencies that confirm its molecular structure. The N-H stretching vibration of the carbamate (B1207046) is typically observed in the range of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching frequency of the Boc group is a strong, prominent band in the IR spectrum, generally appearing around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C bonds within the Boc group are found in the 1250-1000 cm⁻¹ region. researchgate.net
The pyridine ring itself contributes a complex series of bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.comnih.gov The presence of substituents—chloro, methyl, and the amino group—influences the exact positions and intensities of these ring modes. The C-Cl stretching vibration is generally observed as a strong band in the lower frequency region, typically between 800 and 600 cm⁻¹. updatepublishing.com The methyl group gives rise to characteristic symmetric and asymmetric C-H stretching and bending vibrations.
Based on data from structurally similar compounds like 2-(tert-butoxycarbonyl(Boc)amino)-5-bromopyridine, a detailed assignment of the principal vibrational modes can be predicted. researchgate.netresearchgate.net
Table 1: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amine (Carbamate) | ~3350 | Medium |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl & tert-Butyl | 2980-2870 | Medium-Strong |
| C=O Stretch | Boc Group | ~1715 | Strong |
| C=C, C=N Ring Stretch | Pyridine Ring | 1600-1450 | Medium-Strong |
| N-H Bend | Amine (Carbamate) | ~1520 | Medium |
| C-H Bend (Aliphatic) | Methyl & tert-Butyl | 1470-1365 | Medium |
| C-N Stretch | Amine-Ring / Amide | 1300-1200 | Medium-Strong |
| C-O Stretch | Boc Group | ~1160 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₁H₁₅ClN₂O₂; Molecular Weight: 242.70 g/mol ), the mass spectrum provides clear evidence of its constituent parts.
Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The tert-butoxycarbonyl (Boc) protecting group is known for its predictable fragmentation pathways. doaj.org A primary fragmentation route involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a prominent peak at [M-56]⁺. reddit.com Subsequent loss of carbon dioxide (CO₂, 44 Da) from this fragment can also be observed. Another common pathway is the loss of the entire Boc group radical ([M-101]⁺) or the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57. doaj.orgniscpr.res.in
The fragmentation of the remaining 2-chloro-6-methylpyridin-3-amine core would follow pathways typical for substituted pyridines, including cleavage of the methyl group or loss of chlorine. libretexts.orgresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral/Radical | Fragmentation Pathway |
|---|---|---|---|
| 242/244 | [C₁₁H₁₅ClN₂O₂]⁺ | - | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |
| 186/188 | [C₇H₇ClN₂O]⁺ | C₄H₈ | Loss of isobutylene from Boc group |
| 142/144 | [C₆H₇ClN₂]⁺ | C₅H₈O₂ | Loss of Boc group (isobutylene + CO₂) |
| 141/143 | [C₆H₆ClN₂]⁺ | C₅H₉O₂ | Loss of Boc group radical |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions associated with the substituted pyridine ring. Pyridine and its derivatives typically exhibit two main types of electronic transitions: π→π* transitions, which are high-intensity, and n→π* transitions, which are lower in intensity and involve the non-bonding electrons on the nitrogen atom. orientjchem.orgaip.org
The positions of these absorption bands are sensitive to the substituents on the pyridine ring. aip.org
Amino Group (-NHBoc): As a strong electron-donating group (auxochrome), the N-Boc-amino group is expected to cause a significant bathochromic (red) shift in the π→π* transition compared to unsubstituted pyridine, moving the absorption to a longer wavelength. researchgate.net
Chloro Group (-Cl): The chloro substituent also acts as an auxochrome due to its lone pair electrons, contributing to a red shift. aip.org
Methyl Group (-CH₃): The methyl group provides a small bathochromic and hyperchromic (intensity increasing) effect.
Collectively, these substituents result in absorption maxima at longer wavelengths than those of simple pyridine. The n→π* transition may be obscured by the more intense π→π* bands or shifted due to solvent effects. aip.orgresearchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) | Notes |
|---|---|---|---|
| π→π* (Primary) | Substituted Pyridine Ring | ~230-250 | High intensity band, shifted by substituents. |
| π→π* (Secondary) | Substituted Pyridine Ring | ~280-310 | Lower intensity band, significantly red-shifted due to the amino group. |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound has not been detailed in the reviewed literature, its solid-state structure can be inferred from crystallographic data of analogous compounds, such as 2-chloro-4-methylpyridin-3-amine and 6-methylpyridin-3-amine. researchgate.netresearchgate.net
The molecule is expected to have a planar pyridine ring. The substituents—chloro, methyl, and the N-Boc-amino group—will lie nearly coplanar with the ring, although some torsion is expected around the C-N bond connecting the amino group to the ring.
In the solid state, the crystal packing would be significantly influenced by intermolecular hydrogen bonding. The N-H proton of the carbamate group is a hydrogen bond donor, while the pyridine nitrogen atom and the carbonyl oxygen of the Boc group are potential acceptors. This could lead to the formation of hydrogen-bonded dimers or chain-like structures, a common motif in related aminopyridine crystals. researchgate.netnih.govmdpi.com For instance, N-H···N hydrogen bonds between the amine of one molecule and the pyridine ring of another are highly probable, creating centrosymmetric dimers. researchgate.netnih.gov Alternatively, N-H···O=C hydrogen bonds could link molecules into chains. These interactions are crucial for stabilizing the crystal lattice.
Table 4: Expected Molecular Geometry Parameters based on Analogous Structures
| Parameter | Atoms Involved | Expected Value | Reference/Comment |
|---|---|---|---|
| Bond Length | C-Cl (on ring) | ~1.74 Å | Typical for chloropyridines. researchgate.net |
| Bond Length | C-N (ring) | 1.33-1.39 Å | Aromatic C-N bonds. researchgate.net |
| Bond Length | C-N (amine) | ~1.41 Å | C(sp²)-N(sp²) bond. |
| Bond Length | N-C (Boc) | ~1.37 Å | Amide C-N bond character. |
| Bond Length | C=O (Boc) | ~1.22 Å | Carbonyl double bond. |
| Bond Angle | C-C-C (in ring) | ~118-121° | Near ideal sp² angles. researchgate.netresearchgate.net |
| Bond Angle | C-N-C (in ring) | ~117° | Typical for pyridine. researchgate.net |
| Hydrogen Bond | N-H···N (intermolecular) | Donor-Acceptor Distance ~3.1 Å | Common motif in aminopyridines. researchgate.net |
Emerging Research Directions and Future Perspectives
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For pyridines, this includes the development of one-pot syntheses and the use of environmentally friendly reagents and conditions. organic-chemistry.org Future work on N-Boc-2-chloro-6-methylpyridin-3-amine will likely prioritize the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid the use of hazardous materials.
Key areas of development include:
Solvent-Free and Halide-Free Syntheses: Inspired by methods developed for other pyridine (B92270) derivatives, research could focus on solid-state reactions or reactions in deep eutectic solvents to eliminate the need for volatile organic solvents. rsc.orgacs.org The development of halide-free approaches would further enhance the environmental profile of the synthesis. rsc.org
Catalytic Systems: The exploration of novel catalytic systems, such as bifunctional noble metal-solid acid catalysts, could enable more efficient and selective transformations under milder conditions. organic-chemistry.org The use of reusable catalysts would also contribute to the sustainability of the process.
Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a crucial aspect. Multicomponent reactions, which allow the construction of complex molecules in a single step from three or more starting materials, are a promising strategy in this regard. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyridine Derivatives
| Feature | Conventional Approaches | Emerging Sustainable Approaches |
|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs). | Solvent-free conditions, water, or biodegradable deep eutectic solvents. rsc.orgacs.org |
| Catalysts | May use stoichiometric or hazardous reagents. | Reusable solid acids, metal catalysts, or biocatalysts. organic-chemistry.org |
| Byproducts | Can generate significant amounts of waste. | High atom economy reactions with minimal byproducts (e.g., water). acs.org |
| Energy Input | Often require high temperatures and prolonged reaction times. | Microwave-assisted synthesis or flow chemistry for enhanced energy efficiency. nih.govbeilstein-journals.org |
Exploration of Unprecedented Reactivity and Selectivity Patterns
The unique electronic properties of the pyridine ring, influenced by the chloro, methyl, and N-Boc substituents, offer opportunities for discovering novel reactivity and selectivity. The electronegative nitrogen atom generally makes the pyridine ring electron-deficient and less reactive towards electrophilic substitution compared to benzene. wikipedia.orgnumberanalytics.com However, the substituents on this compound can significantly modulate this reactivity.
Future research will likely focus on:
Regioselective C-H Functionalization: While direct C-H functionalization of pyridines is a powerful tool, controlling the regioselectivity remains a challenge. nih.gov The interplay of the substituents on the target molecule could be exploited to achieve unprecedented meta- or para-selective functionalization under specific conditions, potentially through the formation of novel intermediates. acs.orgresearchgate.net
Influence of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known for its stability but can also participate in or direct reactions under certain conditions. researchgate.net Investigating the reactivity of the N-Boc group in this specific scaffold could lead to new synthetic transformations.
Radical Reactions: The pyridine ring can participate in radical reactions, and exploring these pathways with this compound could unveil new methods for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
Table 2: Predicted Reactivity of this compound
| Reaction Type | Predicted Reactivity and Selectivity | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution | Generally disfavored due to the electron-deficient nature of the pyridine ring. wikipedia.orgnumberanalytics.com Substitution, if forced, would likely occur at the C5 position. | The nitrogen atom deactivates the ring towards electrophiles. The directing effects of the substituents would need to be considered. |
| Nucleophilic Aromatic Substitution | The chlorine atom at the C2 position is susceptible to displacement by nucleophiles. researchgate.net | The C2 and C4 positions of the pyridine ring are electron-deficient and activated towards nucleophilic attack. wikipedia.org |
| C-H Functionalization | The C4 and C5 positions are potential sites for direct functionalization, with selectivity depending on the reaction conditions and directing groups. nih.gov | Recent advances have enabled meta- and para-selective functionalization of pyridines. acs.orgresearchgate.net |
Integration with Automation, Flow Chemistry, and Machine Learning in Synthesis
The fields of organic synthesis and process development are being revolutionized by the integration of automation, flow chemistry, and machine learning. These technologies offer the potential for faster, more efficient, and safer synthesis of molecules like this compound.
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for scalability. organic-chemistry.orgthieme-connect.com The synthesis of pyridine derivatives has been successfully demonstrated in flow systems, often with significantly reduced reaction times and improved yields. nih.govbeilstein-journals.orgmdpi.com The application of flow chemistry to the synthesis of the title compound could lead to more efficient and reproducible production. nih.gov
Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of reaction conditions. nih.gov Integrating the synthesis of this compound into an automated workflow would enable high-throughput screening of reaction parameters and rapid synthesis of derivatives.
Machine Learning: Machine learning algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govsesjournal.comnih.gov By training models on data from pyridine syntheses, it would be possible to predict the best conditions for preparing this compound and to design more efficient synthetic pathways. stanford.edursc.org
Table 3: Impact of Advanced Technologies on the Synthesis of this compound
| Technology | Potential Application | Anticipated Benefits |
|---|---|---|
| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. organic-chemistry.orgthieme-connect.com | Improved yield and purity, enhanced safety, easier scalability, and reduced reaction times. nih.govbeilstein-journals.orgmdpi.com |
| Automated Synthesis | High-throughput screening of reaction conditions and automated multi-step synthesis. nih.gov | Accelerated process optimization and rapid generation of compound libraries. |
| Machine Learning | Prediction of optimal reaction conditions, yields, and potential side products. nih.govsesjournal.comnih.gov | Reduced experimental effort, discovery of novel reaction pathways, and improved understanding of reaction mechanisms. stanford.edursc.org |
Theoretical Advancements in Predicting Reactivity and Designing New Transformations
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. youtube.comyoutube.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound.
Future theoretical studies are likely to focus on:
Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways. nih.govnih.gov This information can guide experimental efforts and reduce the amount of trial-and-error required to develop new reactions.
Mechanism Elucidation: Theoretical calculations can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity. This understanding can then be used to design more efficient catalysts and reaction conditions.
Design of New Transformations: By simulating the interaction of this compound with various reagents and catalysts, computational chemistry can be used to design novel transformations that would be difficult to discover through experimentation alone.
Table 4: Application of Theoretical Methods to the Study of this compound
| Theoretical Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and electrostatic potential. nih.gov | Prediction of reactive sites and understanding of substituent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with reactivity or biological activity. nih.gov | Prediction of the properties of new derivatives. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of the molecule in different solvent environments. | Understanding solvation effects on reactivity. |
Q & A
Q. What are the optimal synthetic routes for preparing N-Boc-2-chloro-6-methylpyridin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves Boc protection of the amine group followed by regioselective chlorination. A common approach is to start with 6-methylpyridin-3-amine, introduce the Boc group using di-tert-butyl dicarbonate under mildly basic conditions (e.g., NaHCO₃ in THF/water), and then perform chlorination using N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF at 0–25°C . Monitoring via TLC or HPLC ensures completion. Yields (~60–75%) depend on avoiding over-chlorination and maintaining anhydrous conditions during Boc protection .
Q. How can researchers confirm the successful introduction of the Boc group in this compound?
Use ¹H NMR to verify the tert-butyl group (singlet at ~1.4 ppm for nine protons) and FT-IR to detect the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹). For crystallographic confirmation, X-ray diffraction with SHELX software can resolve structural ambiguities, particularly for verifying steric protection around the amine . LC-MS is recommended to confirm molecular weight (e.g., [M+H]⁺ at m/z 271.1).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel with a gradient of ethyl acetate/hexanes (10–30% EtOAc) is standard. For higher purity (>98%), recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (4°C) is effective. Centrifugation or filtration removes insoluble by-products . Preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) resolves closely eluting impurities .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved without Boc deprotection?
The electron-withdrawing chlorine and Boc group direct electrophilic substitutions to the 4-position. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. Protect the amine with Boc to prevent coordination with the catalyst, which could deactivate it . Monitor for Boc stability under basic conditions—short reaction times (<12 hr) minimize decomposition.
Q. What analytical methods resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to simulate spectra. For ambiguous NOESY correlations, X-ray crystallography via SHELXL refinement provides definitive structural evidence . Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons and coupling pathways .
Q. How does the steric bulk of the Boc group influence reactivity in downstream transformations?
The Boc group reduces nucleophilicity at the 3-amine, enabling selective reactions at the 2-chloro position. For example, SNAr reactions with amines require elevated temperatures (80–100°C in DMF) and prolonged times (24–48 hr) due to steric hindrance. Kinetic studies show a 3–5× slower rate compared to non-Boc-protected analogs .
Q. What computational tools predict the stability of this compound under varying pH conditions?
Molecular dynamics simulations (Amber or GROMACS) with explicit water molecules model Boc hydrolysis. At pH < 2, rapid deprotection occurs via protonation of the carbonyl oxygen. For stability, maintain pH 5–7 in aqueous buffers. QM/MM studies highlight the critical role of hydrogen bonding in stabilizing the Boc group .
Q. How can researchers mitigate decomposition during long-term storage?
Store under inert atmosphere (Argon) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation. Periodically assess purity via HPLC; if decomposition exceeds 5%, repurify via flash chromatography . Avoid prolonged exposure to light or moisture .
Methodological Tables
Table 1. Key Spectroscopic Data for this compound
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 (s, 9H, Boc), 2.5 (s, 3H, CH₃), 6.9 (d, J=8 Hz, 1H, H-4), 7.4 (d, J=8 Hz, 1H, H-5) |
| ¹³C NMR | δ 28.1 (Boc CH₃), 80.5 (Boc Cq), 125–140 (pyridine C), 155.2 (C=O) |
| IR | 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend) |
Table 2. Reaction Optimization Parameters for Chlorination Step
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of NCS |
| Temperature | 0°C → 25°C (gradual) | Prevents side reactions |
| Equivalents of NCS | 1.1 eq | Avoids di-chlorination |
| Reaction Time | 4 hr | 75% yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
